molecular formula C13H11N3O2S B5525802 2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone

2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone

Cat. No. B5525802
M. Wt: 273.31 g/mol
InChI Key: UCGFHNCRFLFSDK-UHFFFAOYSA-N
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Description

2-[(3-Isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone is a compound within the quinazolinone class, known for a wide range of biological activities. The quinazolinone nucleus is a key structural feature in many pharmacologically active compounds, contributing to their diverse therapeutic potentials.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves lithiation, where compounds like 3-amino-2-methyl-4(3H)-quinazolinone are doubly lithiated on nitrogen and in the 2-methyl group, reacting with various electrophiles to yield 2-substituted derivatives (Smith et al., 1996). Additionally, N- and S-alkylated 4(3H)-quinazolinone derivatives can be synthesized from 3-amino-2(1H)-thioxo-4(3H)-quinazolinone through reactions with selected chloroformates, leading to diverse chemical structures depending on the reaction conditions (Nawrocka, 2009).

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of various substituents on this nucleus, including thio, methyl, and isoxazolylmethyl groups, plays a significant role in determining the compound's reactivity and biological activity.

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including reactions with electrophiles, lithiation, and subsequent reactions with different reagents to form a wide range of substituted derivatives. These reactions are influenced by the nature of substituents and the reaction conditions, leading to diverse quinazolinone derivatives with varied properties (Smith et al., 1996).

Scientific Research Applications

Antitumor Potential

Quinazolinone derivatives, including compounds structurally similar to 2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone, have been explored for their antitumor activity. Barakat et al. (2007) synthesized a novel series of quinazolinone derivatives demonstrating in vitro antitumor activity against Ehrlich Ascites Carcinoma cells, highlighting the significance of the thioxo group in enhancing biological activity (Barakat, Ghorab, Saker, & Mahmoud M. Abd Rabo, 2007).

Corrosion Inhibition

Errahmany et al. (2020) investigated novel quinazolinone derivatives as corrosion inhibitors for mild steel in acidic medium. Their research revealed that these compounds significantly prevent corrosion, showcasing their efficiency through electrochemical methods, surface analysis, and theoretical studies. This application suggests the potential of quinazolinone derivatives in industrial maintenance and protection against metal corrosion (Errahmany et al., 2020).

Synthesis of Biologically Active Derivatives

Ammar et al. (2011) described the synthesis of biologically active 4(3H)-quinazolinones derived from 2,3-pyridine dicarboxylic anhydride, leading to compounds with antimicrobial activities. This demonstrates the versatility of quinazolinone frameworks in generating new molecules with potential as therapeutic agents (Ammar, Y. A. Mohamed, A. El‐Sharief, M. El-Gaby, & S. Abbas, 2011).

Analgesic Activity

Osarodion (2023) synthesized compounds based on the 4(3H)-quinazolinone structure, including 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and related molecules, demonstrating significant analgesic activity in vitro. This research contributes to the development of new pain management options, emphasizing the therapeutic potential of quinazolinone derivatives (Osarumwense Peter Osarodion, 2023).

properties

IUPAC Name

3-methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-16-12(17)10-4-2-3-5-11(10)14-13(16)19-8-9-6-7-18-15-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGFHNCRFLFSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone

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